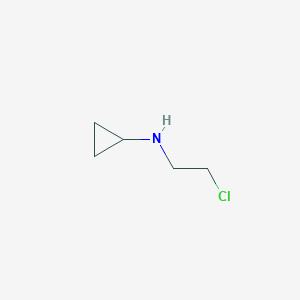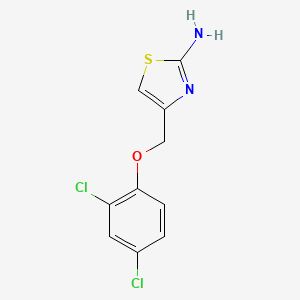
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one
説明
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a naturally occurring compound found in various plants. It is commonly known as scopoletin and has been studied extensively for its various biological activities. Scopoletin has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.
作用機序
The mechanism of action of scopoletin is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Scopoletin has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
Scopoletin has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. Scopoletin has also been found to regulate glucose metabolism and improve insulin sensitivity.
実験室実験の利点と制限
Scopoletin has several advantages for lab experiments. It is readily available, has low toxicity, and can be easily synthesized or extracted from natural sources. However, scopoletin has some limitations, including its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the study of scopoletin. One potential area of research is the development of scopoletin-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of scopoletin. Furthermore, the study of the structure-activity relationship of scopoletin can provide insights into the development of more potent and selective scopoletin analogs.
Conclusion:
In conclusion, scopoletin is a naturally occurring compound with various biological activities. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Scopoletin has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis or extraction. However, scopoletin also has some limitations, including its poor solubility in water and instability in acidic conditions. The study of scopoletin's mechanism of action, biochemical and physiological effects, and future directions can provide insights into the development of scopoletin-based drugs for the treatment of various diseases.
科学的研究の応用
Scopoletin has been widely studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties. Scopoletin has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
8-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZCFAWXHOERNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



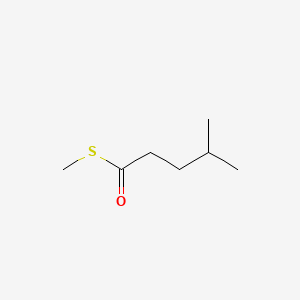
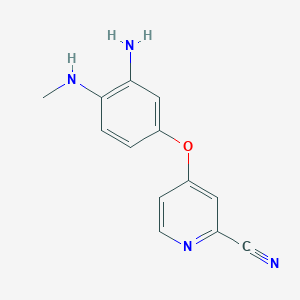
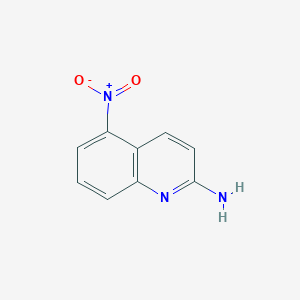
![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)
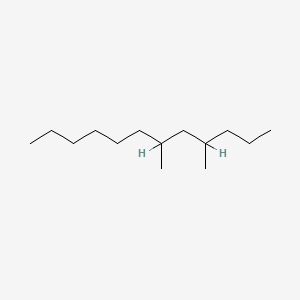
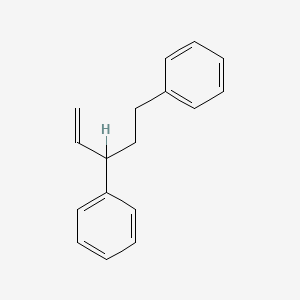


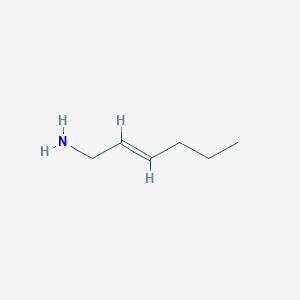

![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)
![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)
